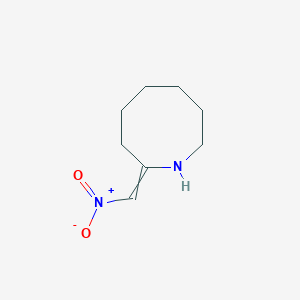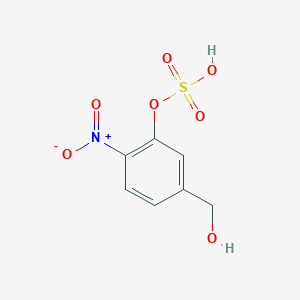
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural properties, which include a hydroxymethyl group, a nitro group, and a sulfate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate typically involves the nitration of 5-(Hydroxymethyl)phenol followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the phenol ring. The subsequent sulfonation step involves reacting the nitrated compound with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfate ester.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-nitrophenyl hydrogen sulfate.
Reduction: 5-(Hydroxymethyl)-2-aminophenyl hydrogen sulfate.
Substitution: Products depend on the nucleophile used, such as 5-(Hydroxymethyl)-2-nitrophenol if hydroxide is used.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its use in biomass conversion and as a platform chemical for producing biofuels and biochemicals.
5-(Chloromethyl)furfural: A halogenated analog with applications in organic synthesis.
5-(Bromomethyl)furfural: Another halogenated derivative used in chemical research.
Uniqueness
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate is unique due to the presence of both a nitro group and a sulfate ester, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61161-79-3 |
|---|---|
Molekularformel |
C7H7NO7S |
Molekulargewicht |
249.20 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-2-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H7NO7S/c9-4-5-1-2-6(8(10)11)7(3-5)15-16(12,13)14/h1-3,9H,4H2,(H,12,13,14) |
InChI-Schlüssel |
WUPODUOTHMINNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)OS(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)
![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
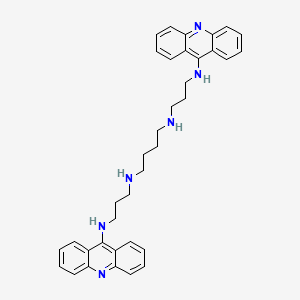
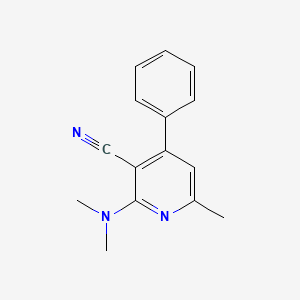
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)
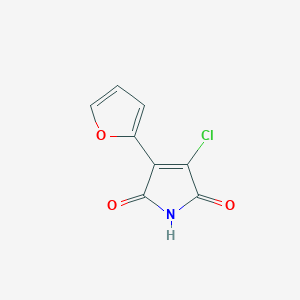
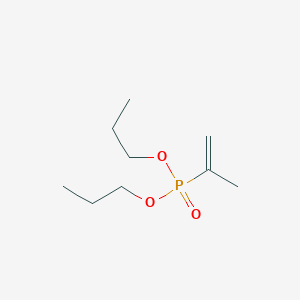
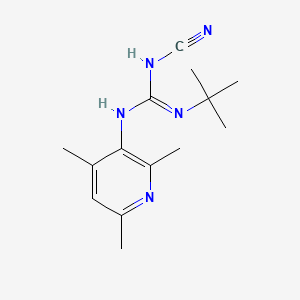
![2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14601114.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)
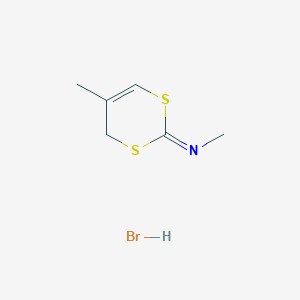
![1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14601133.png)
